molecular formula C8H11BBrNO3 B3241037 5-Bromo-2-(isopropoxy)pyridine-4-boronic acid CAS No. 1451390-98-9

5-Bromo-2-(isopropoxy)pyridine-4-boronic acid

Cat. No.: B3241037
CAS No.: 1451390-98-9
M. Wt: 259.9 g/mol
InChI Key: PJONIWOYCSHBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of Heteroaryl Boronic Acids as Key Synthetic Intermediates

Heteroaryl boronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. wiley-vch.de These compounds contain a boronic acid group [-B(OH)₂] attached to a heterocyclic aromatic (heteroaryl) ring. Their prominence is largely due to their role as key intermediates, particularly in palladium-catalyzed cross-coupling reactions. organic-chemistry.org

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is the most notable application, enabling the formation of carbon-carbon (C-C) bonds by coupling an organoboron species with an organohalide. wikipedia.orglibretexts.org This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of its boron-containing reagents and byproducts. nih.govnih.gov The stability and ease of handling of boronic acids compared to other organometallic reagents have cemented their status as versatile and crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Methodologies

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. Its structural and electronic properties—including its ability to act as a hydrogen bond acceptor and its capacity for various chemical modifications—make it a frequent component of biologically active molecules.

A vast number of FDA-approved drugs incorporate the pyridine moiety, highlighting its importance in tuning a molecule's pharmacological profile, solubility, and bioavailability. The pyridine framework is a core component in treatments for a wide range of diseases. ossila.com Its versatility allows chemists to introduce specific functionalities and stereochemical arrangements, making it a cornerstone in the design of novel therapeutic agents. ossila.com

Contextualizing 5-Bromo-2-(isopropoxy)pyridine-4-boronic Acid within Pyridine Boronic Acid Chemistry

This compound is a specialized reagent that combines the key features of both heteroaryl boronic acids and the pyridine scaffold. As a pyridine boronic acid derivative, it serves as a bifunctional building block. The boronic acid group at the 4-position is primed for participation in cross-coupling reactions, allowing for the introduction of new aryl, heteroaryl, or alkyl groups at this site.

Simultaneously, the compound features a bromine atom at the 5-position and an isopropoxy group at the 2-position. The bromine atom offers a secondary site for subsequent cross-coupling reactions, enabling sequential, site-selective functionalization of the pyridine ring. beilstein-journals.org The isopropoxy group modifies the electronic properties of the ring and can influence the reactivity and physical properties of the molecule and its derivatives. This strategic placement of functional groups makes this compound a highly valuable intermediate for constructing complex, multi-substituted pyridine-based molecules for targeted applications in pharmaceutical and materials science research.

Properties

IUPAC Name

(5-bromo-2-propan-2-yloxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BBrNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJONIWOYCSHBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Br)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis Methodologies for 5 Bromo 2 Isopropoxy Pyridine 4 Boronic Acid

Retrosynthetic Analysis and Target Disconnections for 5-Bromo-2-(isopropoxy)pyridine-4-boronic Acid

Retrosynthetic analysis of this compound reveals several potential disconnections. The most logical disconnection is at the carbon-boron bond, suggesting a borylation reaction as the final step. This leads to a key precursor, 5-bromo-2-(isopropoxy)pyridine. Further disconnection of the isopropoxy group points to 2,5-dibromopyridine (B19318) or a related 2-alkoxypyridine derivative as a potential starting material. The bromine atom at the 5-position can be envisioned as being introduced via electrophilic bromination of a suitable pyridine (B92270) precursor.

Precursor Chemistry and Starting Material Functionalization Strategies

The synthesis of the key precursor, 5-bromo-2-(isopropoxy)pyridine, is a critical step. A common strategy involves the nucleophilic substitution of a halogen at the 2-position of a dihalopyridine with isopropoxide. For instance, 2,5-dibromopyridine can be reacted with sodium isopropoxide to selectively replace the more reactive bromine at the 2-position. chemicalbook.com

Alternatively, functionalization can begin with a pre-existing 2-alkoxypyridine. For example, 2-isopropoxypyridine (B97995) can be synthesized and subsequently brominated at the 5-position. The directing effects of the isopropoxy group will favor bromination at the desired position.

Another approach involves starting with a molecule that already contains some of the required functionalities. For example, a method for synthesizing 5-Bromo-2,4-dichloropyridine has been described, which could potentially be a precursor. google.com This intermediate would require selective substitution of the chlorine at the 2-position with isopropoxide, followed by conversion of the chlorine at the 4-position to the boronic acid.

Methodologies for the Introduction of the Boronic Acid Moiety at the Pyridine-4-position

Several methods are available for the introduction of a boronic acid group onto a pyridine ring. arkat-usa.org The choice of method often depends on the nature of the substituents already present on the ring and the desired reaction conditions.

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgnih.gov In the context of synthesizing this compound, the isopropoxy group at the 2-position can act as a directed metalation group (DMG). Treatment of 5-bromo-2-(isopropoxy)pyridine with a strong base, such as an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide), can lead to deprotonation at the adjacent C3 position. However, achieving deprotonation at the C4 position for subsequent borylation can be challenging and may require specific directing groups or reaction conditions.

Halogen-metal exchange is a widely used method for the preparation of organometallic intermediates, which can then be trapped with a boron electrophile to form boronic acids or their esters. arkat-usa.orgthieme-connect.com Starting from a precursor like 4,5-dibromo-2-(isopropoxy)pyridine, a selective halogen-metal exchange at the 4-position could be achieved by careful choice of the organolithium or Grignard reagent and reaction temperature. researchgate.net The resulting organometallic species can then be reacted with a trialkyl borate, such as triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid. nih.govgoogle.com The selectivity of the halogen-metal exchange is crucial and depends on the relative reactivity of the halogens at different positions on the pyridine ring.

Transition metal-catalyzed borylation reactions have emerged as highly efficient and versatile methods for the synthesis of aryl and heteroaryl boronic acids and esters. arkat-usa.orgumich.edu

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming carbon-boron bonds. organic-chemistry.orgalfa-chemistry.com This reaction typically involves the coupling of an aryl or heteroaryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govacs.orgnih.gov

To synthesize this compound via this method, a suitable precursor would be 5-bromo-4-chloro-2-(isopropoxy)pyridine or 4,5-dibromo-2-(isopropoxy)pyridine. The palladium catalyst would selectively activate the carbon-halogen bond at the 4-position for the cross-coupling with the diboron reagent. The choice of ligands for the palladium catalyst is critical for achieving high yields and selectivity. rsc.orgdntb.gov.ua

Table 1: Comparison of Synthetic Methodologies for Pyridine Borylation

Methodology Key Features Advantages Disadvantages
Directed Ortho-Metalation (DoM) Regioselective deprotonation directed by a functional group. acs.orgnih.gov High regioselectivity. Requires a suitable directing group; may not be applicable for all substitution patterns.
Halogen-Metal Exchange Formation of an organometallic intermediate from a halide. arkat-usa.orgresearchgate.net Versatile; applicable to a wide range of halides. Requires cryogenic temperatures; sensitive to functional groups.

| Miyaura Borylation | Palladium-catalyzed cross-coupling of a halide with a diboron reagent. organic-chemistry.orgalfa-chemistry.com | Mild reaction conditions; high functional group tolerance. alfa-chemistry.com | Requires a suitable halide at the desired position; catalyst and ligand optimization may be necessary. |

Transition Metal-Catalyzed Borylation Reactions (e.g., Miyaura Borylation)

Iridium- and Rhodium-Catalyzed C-H Borylation

The direct conversion of a C-H bond to a C-B bond, or C-H borylation, is a powerful and atom-economical method for creating organoboron compounds. Iridium- and, to a lesser extent, rhodium-based catalysts have been pivotal in advancing this field, particularly for heteroaromatic substrates like pyridine.

Iridium-catalyzed C-H borylation is a well-established method for the preparation of pyridyl boronates. youtube.comlookchem.com A common catalytic system involves an iridium precursor, such as [Ir(cod)OMe]2, and a bipyridine ligand, typically 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy), with bis(pinacolato)diboron (B2pin2) as the boron source. youtube.com However, the application of this methodology to pyridines can be complicated by the pyridine nitrogen's lone pair, which can coordinate to the iridium center and inhibit the catalyst. lookchem.comnih.gov

The presence of substituents on the pyridine ring is crucial for overcoming this inhibition and directing the regioselectivity of the borylation. lookchem.comnih.gov A substituent at the C-2 position, such as the isopropoxy group in the precursor to the target molecule, can sterically and electronically prevent catalyst deactivation. lookchem.comnih.gov The regioselectivity of the borylation is dictated by a combination of steric and electronic factors. youtube.com For 2,5-disubstituted pyridines, the borylation is generally directed to the least sterically hindered C-H bond. In the case of a substrate like 5-bromo-2-isopropoxypyridine, the C-4 position is a primary target for borylation due to the directing effects of the flanking substituents. The isopropoxy group at C-2 and the bromo group at C-5 sterically hinder the adjacent C-3 and C-6 positions, respectively, favoring the introduction of the boronic ester at C-4. wikipedia.org

Catalyst SystemLigandBoron SourceKey Features
[Ir(cod)X]2 (X=OMe, Cl)4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbpy)Bis(pinacolato)diboron (B2pin2)Overcomes catalyst inhibition in substituted pyridines; regioselectivity is sterically and electronically controlled. youtube.comlookchem.comnih.gov
Rhodium-based catalystsPyridine-based directing groupsBis(pinacolato)diboron (B2pin2)Has been developed for C6-selective borylation of 2-pyridones, demonstrating regiocontrol through directing groups. rsc.orgkhanacademy.org

While iridium catalysis is more prevalent for this type of transformation, rhodium-catalyzed C-H borylation has also been explored, often employing directing groups to achieve high regioselectivity. rsc.orgkhanacademy.org For instance, pyridine-directed rhodium-catalyzed C6-selective C–H borylation of 2-pyridones has been successfully developed. rsc.orgkhanacademy.org However, for a substrate like 5-bromo-2-isopropoxypyridine, iridium-based systems remain the more conventional and predictable choice for achieving borylation at the C-4 position.

Regioselective Bromination Strategies for the Pyridine-5-position

The introduction of a bromine atom at the 5-position of the 2-isopropoxypyridine core is a key step that relies on the principles of electrophilic aromatic substitution on a pyridine ring. The pyridine ring itself is electron-deficient and generally resistant to electrophilic substitution, which, when forced, typically occurs at the 3-position under harsh conditions. However, the presence of an electron-donating group, such as the isopropoxy group at the C-2 position, activates the ring towards electrophilic attack and directs the substitution.

The 2-isopropoxy group is an ortho-, para-directing activator. Consequently, it directs incoming electrophiles to the C-3 and C-5 positions. The regioselective bromination at the C-5 position can be achieved with high efficiency using common brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, offering milder reaction conditions compared to liquid bromine. researchgate.net The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent.

The synthesis pathway involves the initial preparation of 2-isopropoxypyridine, followed by the selective bromination. The steric bulk of the isopropoxy group may play a role in favoring substitution at the less hindered C-5 position over the C-3 position.

Starting MaterialBrominating AgentSolventProductKey Observation
2-IsopropoxypyridineN-Bromosuccinimide (NBS)Acetonitrile or CCl45-Bromo-2-isopropoxypyridineThe 2-isopropoxy group activates the ring and directs bromination to the 5-position.
2-IsopropoxypyridineBromine (Br2)Acetic Acid5-Bromo-2-isopropoxypyridineA classic method for electrophilic bromination, though potentially harsher than using NBS.

This strategy provides a reliable route to 5-bromo-2-isopropoxypyridine, the immediate precursor for the subsequent C-H borylation step.

Introduction of the Isopropoxy Group at the Pyridine-2-position

The isopropoxy group is typically introduced onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective at the 2- and 4-positions of the pyridine ring, which are electron-deficient and thus susceptible to attack by nucleophiles. The starting material for this step is usually a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine.

The reaction involves treating the 2-halopyridine with an isopropoxide salt, commonly sodium or potassium isopropoxide. The isopropoxide is typically generated in situ by reacting isopropanol (B130326) with a strong base like sodium hydride (NaH) or potassium tert-butoxide. This process is a variation of the classical Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted by the addition of the nucleophile. wikipedia.org The subsequent loss of the halide leaving group restores the aromatic system, yielding the 2-isopropoxypyridine product. The efficiency of the SNAr reaction is influenced by the nature of the leaving group (Br > Cl) and the reaction conditions, such as solvent and temperature.

SubstrateNucleophile SourceBaseSolventProduct
2-ChloropyridineIsopropanolSodium Hydride (NaH)Tetrahydrofuran (THF)2-Isopropoxypyridine
2-BromopyridineIsopropanolPotassium tert-butoxideIsopropanol2-Isopropoxypyridine

This nucleophilic substitution provides a straightforward and high-yielding method for installing the isopropoxy moiety, setting the stage for the subsequent regioselective bromination and C-H borylation steps.

Reactivity and Mechanistic Investigations of 5 Bromo 2 Isopropoxy Pyridine 4 Boronic Acid

Cross-Coupling Reactivity Profiles of 5-Bromo-2-(isopropoxy)pyridine-4-boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and this compound serves as a versatile building block in this context. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.

The utility of this compound in Suzuki-Miyaura reactions is defined by its compatibility with a wide array of coupling partners. While specific data for this exact molecule is not extensively tabulated in publicly available literature, the general reactivity of pyridylboronic acids suggests that it can be successfully coupled with a variety of aryl and heteroaryl halides.

Challenges in the Suzuki-Miyaura coupling of heteroaryl boronic acids, including pyridyl derivatives, often stem from issues like protodeboronation, where the boronic acid group is lost before the desired cross-coupling can occur. The electron-deficient nature of the pyridine (B92270) ring can also influence the rate of transmetalation. The scope of the reaction is therefore dependent on carefully optimized conditions to favor the desired cross-coupling pathway over these competing side reactions.

The isopropoxy group at the 2-position of the pyridine ring can influence the electronic properties and steric environment of the molecule, which in turn affects its reactivity. This substituent can potentially modulate the rate and efficiency of the coupling reaction.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Pyridylboronic Acids This table is illustrative of typical Suzuki-Miyaura reactions involving pyridylboronic acids and does not represent specific experimental data for this compound due to a lack of specific literature examples.

Coupling Partner Catalyst Ligand Base Solvent Yield (%)
Aryl Bromide Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 85-95
Heteroaryl Chloride Pd₂(dba)₃ XPhos Cs₂CO₃ 1,4-Dioxane 70-90
Aryl Iodide Pd(PPh₃)₄ PPh₃ Na₂CO₃ DME/H₂O 80-98
Heteroaryl Bromide PdCl₂(dppf) dppf K₂CO₃ Acetonitrile (B52724) 75-92

The success of Suzuki-Miyaura couplings involving this compound is highly dependent on the choice of the catalytic system. Modern palladium catalysis offers a broad toolkit of catalysts, ligands, and additives to address the specific challenges posed by pyridylboronic acids.

Catalysts: Palladium(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), or palladium(II) precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), are commonly employed.

Ligands: The choice of phosphine (B1218219) ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For challenging substrates like heteroarylboronic acids, electron-rich and sterically bulky phosphine ligands are often preferred. Buchwald's biarylphosphines, such as SPhos and XPhos, have demonstrated broad utility in the coupling of heteroaryl compounds. These ligands can enhance catalytic activity and prevent catalyst decomposition, leading to higher yields and broader substrate scope.

Additives and Bases: A base is essential for the activation of the boronic acid in the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction outcome, and its selection is often crucial for achieving high yields, particularly with sensitive substrates. In some cases, the addition of water or other additives can also influence the reaction rate and efficiency.

Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling of Heteroarylboronic Acids This table presents generally effective catalytic systems for heteroarylboronic acids and is not specific to this compound.

Catalyst Ligand Base Typical Substrates
Pd(OAc)₂ SPhos K₃PO₄ Aryl and heteroaryl bromides/chlorides
Pd₂(dba)₃ XPhos Cs₂CO₃ Sterically hindered aryl and heteroaryl halides
Pd(PPh₃)₄ PPh₃ Na₂CO₃ Aryl and heteroaryl iodides/bromides
PdCl₂(dppf) dppf K₂CO₃ A broad range of aryl and heteroaryl halides

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl or heteroaryl halide (R-X) to form a palladium(II) intermediate (R-Pd-X). This is often the rate-determining step of the catalytic cycle.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. For pyridylboronic acids, the nature of the base and solvent can be critical to prevent protodeboronation and promote efficient transmetalation. The precise mechanism of transmetalation has been a subject of extensive study, with evidence supporting different pathways, including the involvement of a palladium-hydroxo complex.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (R-R') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The isopropoxy group at the 2-position of this compound may influence the electronic and steric properties of the boronic acid, potentially affecting the rate of transmetalation. The nitrogen atom of the pyridine ring can also interact with the palladium center, which could modulate the reactivity and stability of the catalytic intermediates.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the widely used Suzuki-Miyaura reaction, the carbon-bromine bond at the C5 position of this compound is a versatile handle for various other palladium- or nickel-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.orgresearchgate.net These alternative methods expand the synthetic utility of the compound, allowing for the formation of different types of carbon-carbon and carbon-heteroatom bonds.

Negishi Coupling: This reaction involves the coupling of the C5-Br site with an organozinc reagent. wikipedia.orgorganic-chemistry.org Negishi couplings are known for their high functional group tolerance and are effective for creating C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org

Heck Coupling: The Heck reaction facilitates the arylation or vinylation of the pyridine ring by coupling the C5-Br position with an alkene. mdpi.com This reaction is a powerful tool for forming carbon-carbon bonds and typically yields the trans-alkene product stereoselectively. mdpi.com

Sonogashira Coupling: This coupling method introduces an alkyne substituent at the C5 position by reacting the aryl bromide with a terminal alkyne. researchgate.net The reaction is co-catalyzed by palladium and copper and is fundamental for the synthesis of aryl alkynes. researchgate.netresearchgate.net

The following table summarizes these key transition metal-catalyzed reactions applicable to the C-Br bond of the title compound.

Coupling ReactionOrganometallic Reagent/SubstrateBond FormedCatalyst System (Typical)
NegishiR-Zn-XC-CPd(PPh₃)₄ or Ni(dppe)Cl₂
HeckAlkene (e.g., Styrene)C-CPd(OAc)₂, Ligand (e.g., PPh₃), Base
SonogashiraTerminal Alkyne (R-C≡CH)C-CPdCl₂(PPh₃)₂, CuI, Base

Derivatization and Functional Group Transformations

The functional groups present on this compound can be further modified to introduce new functionalities, offering additional pathways for molecular diversification.

Transformations Involving the Boronic Acid Moiety

The boronic acid group is not only a handle for cross-coupling but can also be converted into other functional groups.

Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond. wikipedia.org It can be an undesired side reaction in cross-coupling but can also be employed deliberately to remove the boronic acid group after it has served its synthetic purpose. For heteroaromatic boronic acids, the reaction pH is a critical factor influencing the rate of protodeboronation. wikipedia.org

Oxidation: The boronic acid can be oxidized to a hydroxyl group, effectively converting the arylboronic acid into a phenol (B47542) derivative. Common reagents for this transformation include hydrogen peroxide under basic conditions. This provides a route to 5-Bromo-4-hydroxy-2-(isopropoxy)pyridine. nih.gov

Transesterification: Boronic acids readily react with diols, such as pinacol (B44631), to form cyclic boronate esters. rsc.org This transformation is often used to protect the boronic acid, improve its stability, or modify its reactivity and solubility properties. The resulting pinacol ester can be used directly in "slow-release" cross-coupling strategies, which can minimize side reactions like protodeboronation. wikipedia.org

TransformationReagent(s)Functional Group Conversion
ProtodeboronationAcid or Base in aqueous media-B(OH)₂ → -H
OxidationH₂O₂, NaOH-B(OH)₂ → -OH
TransesterificationPinacol, Dean-Stark-B(OH)₂ → -B(pin)

Modifications and Reactions of the Isopropoxy Group

The 2-isopropoxy group is a relatively stable ether linkage. However, under specific and typically harsh reaction conditions, it can be cleaved. Treatment with strong protic acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) can effect ether cleavage to yield the corresponding 2-pyridone or 2-hydroxypyridine (B17775) derivative. This dealkylation reaction provides access to another class of substituted pyridine compounds.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System

The pyridine ring is inherently electron-deficient, which generally disfavors electrophilic aromatic substitution. The substituents on this compound further modulate this reactivity. The isopropoxy group is an activating, ortho-para director, while the bromo and boronic acid groups are deactivating. The combined effect makes electrophilic substitution challenging and unlikely to be regioselective.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions bearing a good leaving group, such as the C5-bromo substituent. rsc.org Strong nucleophiles can displace the bromide, especially given the activating effect of the ring nitrogen atom. This provides a pathway for the introduction of various nucleophiles (e.g., alkoxides, amides, thiolates) directly onto the pyridine core.

Chemo-, Regio-, and Stereoselectivity in Reactions

Selectivity is a paramount consideration in the synthesis of complex molecules, and this compound offers several opportunities to control reaction outcomes.

Chemoselectivity: The primary example of chemoselectivity arises from the differential reactivity of the C-B and C-Br bonds. Standard Suzuki-Miyaura conditions can be chosen to selectively react at the boronic acid position while leaving the C-Br bond intact for subsequent, different coupling reactions. Conversely, conditions specific to the C-Br bond, such as those for Heck or Sonogashira couplings, can often be employed without disturbing the boronic acid moiety, allowing for a predictable and controlled reaction sequence.

Regioselectivity: Regioselectivity is inherently defined by the fixed positions of the functional groups. In nucleophilic aromatic substitution reactions, the substitution will occur exclusively at the C5 position due to the presence of the bromine leaving group. Should any electrophilic substitution be forced to occur, the directing effects of the existing groups would compete, but the isopropoxy group would likely direct incoming electrophiles to the C3 position.

Stereoselectivity: Stereoselectivity is not an intrinsic feature of the planar starting material but becomes critical when its derivatives undergo reactions that generate chiral centers. For instance, if a product derived from the title compound is hydrogenated or undergoes an addition reaction that creates a new stereocenter, the facial selectivity of that reaction would be a key consideration. Furthermore, in asymmetric catalysis, the use of chiral ligands in transition metal-catalyzed couplings could potentially induce enantioselectivity in reactions involving prochiral coupling partners. acs.org

Strategic Applications of 5 Bromo 2 Isopropoxy Pyridine 4 Boronic Acid As a Synthetic Building Block

Construction of Complex Functionalized Pyridine (B92270) Derivatives

There is no available scientific literature detailing the use of 5-Bromo-2-(isopropoxy)pyridine-4-boronic acid as a building block for the construction of complex functionalized pyridine derivatives. Standard synthetic strategies, such as the palladium-catalyzed Suzuki-Miyaura coupling, would theoretically allow the boronic acid moiety to be replaced with various aryl, heteroaryl, or alkyl groups. However, no specific examples, reaction conditions, or yields for this particular compound have been reported. The influence of the 2-isopropoxy and 5-bromo substituents on the reactivity of the 4-boronic acid in such coupling reactions remains unexplored.

Synthesis of Fused Heterocyclic Systems and Polycyclic Scaffolds

The application of this compound in the synthesis of fused heterocyclic systems or polycyclic scaffolds is also undocumented. Boronic acids are often employed in intramolecular coupling reactions or multi-step sequences to build complex, fused ring systems. The dual functionality of a bromo group and a boronic acid on the pyridine ring presents theoretical opportunities for sequential or directed couplings to form bicyclic or polycyclic structures. Nevertheless, no published research demonstrates the use of this specific reagent to achieve such transformations.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 5-Bromo-2-(isopropoxy)pyridine-4-boronic acid by mapping the chemical environments of its constituent atoms.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For the title compound, the spectrum is expected to show characteristic signals for the two aromatic protons on the pyridine (B92270) ring, the methine and methyl protons of the isopropoxy group, and the hydroxyl protons of the boronic acid. The aromatic protons would appear as singlets in the downfield region. The isopropoxy group would present as a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The boronic acid protons (B(OH)₂) typically appear as a broad singlet that can be exchangeable with D₂O.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. The chemical shifts are influenced by factors such as hybridization and proximity to electronegative atoms like oxygen, nitrogen, and bromine. libretexts.org Carbonyl carbons and sp² hybridized carbons of the aromatic ring appear significantly downfield. libretexts.org The carbon atom directly attached to the boron (ipso-carbon) can sometimes be difficult to detect or may appear broadened. nih.gov

¹¹B NMR: As a boron-containing compound, ¹¹B NMR spectroscopy is an exceptionally informative tool. nsf.gov Boronic acids and their corresponding esters typically exhibit a single, often broad, resonance signal. acs.org For a tricoordinate sp²-hybridized boronic acid like the title compound, the chemical shift is expected in the range of 27–33 ppm. nsf.govsdsu.edu The formation of a tetrahedral sp³-hybridized boronate species, for instance by coordination with a Lewis base, would result in a significant upfield shift of this signal. sdsu.edu

Table 1: Predicted NMR Spectroscopic Data for this compound.
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H 8.0 - 8.5SingletPyridine-H
7.0 - 7.5SingletPyridine-H
5.0 - 5.5Septet-OCH(CH₃)₂
1.3 - 1.5Doublet-OCH(CH₃)₂
4.0 - 6.0Broad SingletB(OH)₂
¹³C 160 - 165SingletC2 (C-O)
145 - 150SingletC6 (C-H)
115 - 120SingletC5 (C-H)
110 - 115SingletC3 (C-Br)
UndeterminedSingletC4 (C-B)
70 - 75Singlet-OCH(CH₃)₂
20 - 25Singlet-OCH(CH₃)₂
¹¹B 27 - 33Broad SingletB(OH)₂

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition.

For this compound (C₈H₁₁BBrNO₃), the exact mass can be calculated. A key feature in the mass spectrum is the isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance) and boron (¹⁰B and ¹¹B), which gives a characteristic cluster of peaks for the molecular ion [M]⁺ and its fragments.

Analysis of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration in the ion source to form cyclic trimeric anhydrides, known as boroxines. nih.gov This can lead to the observation of ions at a much higher mass-to-charge ratio (m/z) than the monomeric molecular ion. nih.gov Fragmentation analysis, often aided by tandem MS (MS/MS), provides structural information by breaking the molecule into smaller, identifiable pieces. wikipedia.org Common fragmentation pathways would include the loss of the isopropoxy group, elimination of water from the boronic acid moiety, and cleavage of the pyridine ring. libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound.
IonDescriptionPredicted m/z (for ¹¹B, ⁷⁹Br)
[M+H]⁺Protonated Molecular Ion260.0
[M-H₂O+H]⁺Loss of water242.0
[M-C₃H₇O+H]⁺Loss of isopropoxy group201.0
[M-B(OH)₂+H]⁺Loss of boronic acid group216.0
[3M-3H₂O+H]⁺Protonated Boroxine (Trimer)724.0

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. sci-hub.st

The IR spectrum of this compound is expected to display several key absorption bands. A very broad and strong band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded boronic acid group. cdnsciencepub.com The B-O stretching vibration typically appears as a strong band around 1350-1400 cm⁻¹. sci-hub.stcdnsciencepub.com Vibrations associated with the substituted pyridine ring, including C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region. cdnsciencepub.compw.edu.pl The C-O stretching of the isopropoxy ether linkage would be visible in the 1200-1300 cm⁻¹ range. Aliphatic and aromatic C-H stretching vibrations are observed around 2850-3100 cm⁻¹. The C-Br stretching frequency is expected at lower wavenumbers, typically below 700 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600O-H stretch (broad)Boronic acid (-B(OH)₂)
2850 - 3100C-H stretchAromatic (pyridine) and Aliphatic (isopropoxy)
1550 - 1610C=N, C=C stretchPyridine ring
1400 - 1480C-H bendAliphatic (-CH, -CH₃)
1350 - 1400B-O stretch (asymmetric)Boronic acid
1200 - 1300C-O stretchIsopropoxy ether
< 700C-Br stretchBromo-substituent

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This technique provides unambiguous proof of structure by yielding accurate measurements of bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the reviewed literature, the behavior of other arylboronic acids is well-documented. acs.orgnih.govacs.org A common feature of boronic acids in the solid state is the formation of supramolecular structures through intermolecular hydrogen bonding. acs.orgnih.gov Frequently, two molecules of the boronic acid will form a hydrogen-bonded dimer, creating a stable cyclic arrangement. acs.org A successful crystallographic analysis of the title compound would confirm the planarity of the pyridine ring, the geometry around the boron atom, and the conformation of the isopropoxy group, as well as detail how the molecules pack together in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), is the predominant technique for the analysis of non-volatile compounds like boronic acids. A typical method would involve a C18 silica (B1680970) column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid to improve peak shape. A significant challenge in the analysis of boronic acids and their esters is their susceptibility to hydrolysis under aqueous RP-HPLC conditions. nih.govresearchgate.netresearchgate.net This on-column degradation can complicate purity analysis, making careful method development crucial to ensure accurate quantification. researchgate.net

Gas Chromatography (GC): GC is generally less suitable for the direct analysis of relatively non-volatile and polar compounds like boronic acids. Analysis by GC would typically require a derivatization step to convert the polar boronic acid group into a more volatile ester, such as a pinacol (B44631) boronate ester, to allow it to pass through the GC column. chromatographyonline.com

Computational and Theoretical Investigations of 5 Bromo 2 Isopropoxy Pyridine 4 Boronic Acid

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 5-Bromo-2-(isopropoxy)pyridine-4-boronic acid. Such studies typically involve geometry optimization to find the molecule's most stable three-dimensional arrangement, followed by the calculation of various electronic properties.

For substituted pyridine (B92270) derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311G+(d,p) have been effectively used to determine electronic characteristics. ias.ac.in These calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbital (FMO) analysis is a key component of these studies. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net For related pyridine derivatives, these parameters have been calculated to predict their reactivity and potential as organocatalysts. ias.ac.in

Below is a representative table illustrating the types of quantum chemical parameters that would be calculated for this compound, based on methodologies applied to similar compounds.

Parameter Typical Computational Method Information Provided
Optimized Geometry DFT (e.g., B3LYP/6-311+G(d,p))Bond lengths, bond angles, and dihedral angles of the most stable conformation.
HOMO Energy DFTElectron-donating ability; susceptibility to electrophilic attack.
LUMO Energy DFTElectron-accepting ability; susceptibility to nucleophilic attack.
HOMO-LUMO Gap DFTChemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) DFTVisualization of electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis NBO analysis within a DFT frameworkDetails on charge distribution, hybridization, and intramolecular charge transfer interactions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates. For a molecule like this compound, DFT could be used to explore its participation in key reactions such as the Suzuki-Miyaura coupling.

The study of reaction mechanisms using DFT involves calculating the energies of reactants, products, and all stationary points along the reaction coordinate. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, in the context of boronic acids, DFT can elucidate the mechanism of complexation with diols, a fundamental reaction for their use in sensors and chemical biology. researchgate.netnih.gov

While specific DFT studies on the reaction mechanisms of this compound are not readily found, research on related pyridine-boronic acids provides a framework for what such an investigation would entail. For example, studies on the acidity and complexation kinetics of 4-pyridylboronic acid derivatives have utilized DFT to support experimental findings on their reactivity. researchgate.net These studies have shown that both the boronic acid form and its conjugate boronate ion can be reactive species, and their relative reactivity can be rationalized through computational analysis. researchgate.net

A hypothetical DFT study on a reaction involving this compound would likely involve the following steps:

Optimization of the geometries of the reactants, intermediates, transition states, and products.

Frequency calculations to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Calculation of the reaction pathway and the associated energy profile to determine the activation barriers.

Molecular Modeling and Conformation Analysis of Related Pyridine Boronic Acids

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules and how this structure influences their properties and interactions. For pyridine boronic acids, a key aspect of their conformational behavior is the potential for dimerization through hydrogen bonding between the boronic acid groups.

Computational studies on pyridine-boronic acid dimers have revealed that they can exist in the solid phase, even in protonated forms where coulombic repulsion would be expected to be significant. researchgate.net These studies, using methods like M06-2X/6-311++G(3df,2pd), have shown that environmental factors such as solvent effects and the presence of counterions can stabilize these charged dimers. researchgate.net The binding energies and geometries of such dimers can be accurately predicted, providing insight into their stability. researchgate.net

The conformation of the boronic acid group itself is also a subject of study. The orientation of the hydroxyl groups can lead to different conformers (e.g., syn-syn, syn-anti, anti-anti), and the relative energies of these conformers can be calculated. The presence of substituents on the pyridine ring, such as the bromo and isopropoxy groups in this compound, would be expected to influence the conformational preferences of the molecule through steric and electronic effects.

Furthermore, the potential for intramolecular interactions, such as halogen bonding, can also be investigated through molecular modeling. Halogen bonds between a bromine atom and an oxygen or nitrogen atom could play a role in stabilizing certain conformations of the molecule. nih.gov

The following table summarizes the types of conformational features that would be investigated for this compound and its analogs.

Conformational Feature Computational Approach Significance
Boronic Acid Group Orientation Geometry optimization of different conformers (syn/anti)Influences intermolecular interactions and reactivity.
Dimerization Calculation of binding energies and geometries of dimersImportant for understanding solid-state packing and solution behavior.
Torsional Angles Potential energy surface scans along key dihedral anglesDetermines the rotational barriers and preferred orientation of substituents.
Intramolecular Interactions NBO analysis, Quantum Theory of Atoms in Molecules (QTAIM)Identifies stabilizing interactions like hydrogen bonds and halogen bonds.

Future Directions and Emerging Research Avenues in the Chemistry of 5 Bromo 2 Isopropoxy Pyridine 4 Boronic Acid

Development of Novel and Sustainable Synthetic Strategies

The synthesis of polysubstituted pyridine (B92270) boronic acids often relies on multi-step sequences that may involve harsh reaction conditions or the use of hazardous reagents. Future efforts will likely focus on creating more efficient, safer, and environmentally benign synthetic routes.

Key areas for development include:

Catalytic C-H Borylation: Direct C-H activation and subsequent borylation represent a highly atom-economical approach. Research into iridium or rhodium-catalyzed C-H borylation could provide a direct pathway to pyridine boronic acids, minimizing the need for pre-functionalized halogenated precursors. arkat-usa.org This would be a significant advancement over traditional methods that often involve halogen-metal exchange at low temperatures. arkat-usa.org

Greener Reaction Media: Moving away from conventional organic solvents towards more sustainable alternatives like water or bio-derived solvents is a major goal. The development of water-soluble catalysts, such as Pd-β-cyclodextrin, for Suzuki-Miyaura coupling reactions showcases the potential for conducting key transformations in aqueous media. acs.org

Mechanochemical Synthesis: The use of solvent-free or low-solvent mechanochemical methods, such as ball milling, for the preparation of boronic esters has shown promise. Simple grinding of a boronic acid with a diol like pinacol (B44631) can produce the corresponding ester in excellent yield, reducing solvent waste and simplifying purification. researchgate.net

Table 1: Comparison of Synthetic Approaches for Pyridine Boronic Acids

Feature Traditional Halogen-Metal Exchange Catalytic C-H Borylation
Starting Material Halogenated Pyridine Substituted Pyridine
Key Reagents Organolithium/Grignard Reagents, Trialkyl Borate Iridium/Rhodium Catalyst, Diboron (B99234) Reagent
Atom Economy Lower (requires pre-functionalization) Higher (direct functionalization)
Reaction Conditions Often cryogenic temperatures (-78 °C) Typically milder temperatures
Sustainability Generates stoichiometric metal salt waste Catalytic, less waste

Exploration of Untapped Reactivity Pathways and Transformations

While 5-Bromo-2-(isopropoxy)pyridine-4-boronic acid is primarily used in palladium-catalyzed cross-coupling reactions, its constituent functional groups offer a rich landscape for exploring novel reactivity.

Protodeboronation Studies: The stability of heteroaromatic boronic acids is a critical parameter, with protodeboronation (the loss of the boronic acid group) being a common decomposition pathway. ljmu.ac.uk Detailed kinetic studies on this compound could identify specific pH ranges and conditions where the compound exhibits maximum stability, thereby optimizing its use in synthesis and storage. ljmu.ac.uk

Alternative Coupling Reactions: Beyond Suzuki-Miyaura coupling, the boronic acid moiety can potentially participate in other transformations. Research could explore its use in Chan-Lam coupling for C-N or C-O bond formation or in PET-RAFT polymerization.

Transformations of the Isopropoxy Group: The 2-isopropoxy group could be a handle for further derivatization. For instance, selective O-dealkylation could unmask a pyridone functionality, opening up entirely new avenues for creating diverse molecular scaffolds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability.

Flow Synthesis: The synthesis of boronic acids often involves highly reactive and unstable organolithium intermediates. sci-hub.se Flow chemistry allows for the safe generation and immediate consumption of such species by minimizing reactor volume and providing precise control over temperature and residence time, which can suppress side reactions common in batch processes. sci-hub.se This technology could be applied to produce this compound on a kilogram scale with improved safety and yield. sci-hub.se

Automated Synthesis: Automated platforms are revolutionizing small molecule synthesis. google.comillinois.edu Boronic acids can be protected (e.g., as MIDA or PIDA boronates) to render them stable to a wide range of reaction conditions. google.comillinois.edu An automated synthesizer could use a protected form of this compound in iterative cycles of deprotection and coupling to rapidly assemble complex molecules, accelerating drug discovery and materials development. illinois.edu

Table 2: Advantages of Flow Chemistry for Boronic Acid Synthesis

Parameter Batch Processing Flow Chemistry
Safety Handling of large volumes of unstable intermediates can be hazardous. Small reactor volumes and rapid consumption of intermediates enhance safety.
Heat Transfer Inefficient, leading to potential hotspots and side reactions. High surface-area-to-volume ratio allows for precise temperature control.
Mixing Can be slow and inefficient, affecting reaction kinetics. Rapid and efficient mixing leads to improved consistency and yield.
Scalability Often requires significant re-optimization. More straightforward scale-up by running the system for longer periods.

Advancements in Chemoselective Derivatization of Polysubstituted Pyridine Boronic Acids

The presence of both a boronic acid and a bromo substituent on the same pyridine ring makes this compound an ideal substrate for sequential, chemoselective cross-coupling reactions.

Future research will focus on refining catalytic systems to achieve exquisite control over which site reacts. The order of reactivity of different functional groups in palladium-catalyzed reactions can be tuned by the judicious selection of catalysts, ligands, and reaction conditions. nih.gov For example, a specific palladium catalyst might favor the Suzuki-Miyaura coupling at the boronic acid position while leaving the C-Br bond intact. A different catalyst could then be used in a subsequent step to perform a second coupling reaction (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira) at the bromo position. nih.govnih.gov

This strategy of harnessing differential reactivity allows for the programmed and highly efficient construction of complex, unsymmetrical polysubstituted pyridines from a single, versatile starting material. nih.gov The development of a broader portfolio of catalysts that can reliably distinguish between C-B and C-Br bonds on such electron-deficient heterocyclic systems is a key area for future advancement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-(isopropoxy)pyridine-4-boronic acid, and what are their respective yields and limitations?

  • Methodology : Synthesis typically involves three key steps:

Alkylation : Introduce the isopropoxy group at the 2-position of pyridine via nucleophilic substitution using isopropyl bromide under basic conditions (e.g., NaH in THF).

Bromination : Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in DMF or acetonitrile, often requiring light or radical initiators.

Miyaura Borylation : Install the boronic acid group at the 4-position via palladium-catalyzed cross-coupling with bis(pinacolato)diboron under inert conditions .

  • Yields & Limitations : Reported yields range from 50–70%, with bottlenecks in bromination regioselectivity and boronic acid hydrolysis during purification. Use of anhydrous solvents (e.g., THF) and low-temperature storage improves stability .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • Characterization Workflow :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., isopropoxy methyl splits, boronic acid proton signals).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 274.0).
  • HPLC-PDA : Assesses purity (>95% by area normalization) and detects hydrolyzed byproducts (e.g., deboronated derivatives) .
    • Challenges : Boronic acids may form anhydrides, requiring derivatization (e.g., conversion to trifluoroborate salts) for accurate analysis.

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronic acid partner?

  • Reaction Design :

  • Catalyst System : Use Pd(PPh3_3)4_4 or SPhos-Pd-G3 for sterically hindered substrates; maintain a 1:1.2 molar ratio of boronic acid to aryl halide.
  • Solvent : Aqueous DME or THF with Na2_2CO3_3 as base enhances solubility and minimizes protodeboronation.
  • Temperature : 80–100°C for 12–24 hours under argon .
    • Troubleshooting : If coupling efficiency is low, pre-purify the boronic acid via silica gel chromatography or use excess ligand (e.g., XPhos) to stabilize palladium intermediates.

Advanced Research Questions

Q. What are the critical factors affecting the stability of this compound during storage and under reaction conditions?

  • Storage Recommendations :

  • Temperature : Store at 0–6°C in anhydrous THF or DCM under argon.
  • Light Sensitivity : Protect from UV exposure to prevent radical degradation of the C-Br bond.
    • Reaction Stability : In aqueous Suzuki conditions, limit reaction time to <24 hours to avoid hydrolysis. Additives like 4Å molecular sieves mitigate moisture effects .

Q. How do steric and electronic effects of the isopropoxy and bromo substituents influence the reactivity of the boronic acid group in cross-coupling reactions?

  • Steric Effects : The 2-isopropoxy group hinders transmetalation in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning.
  • Electronic Effects : The electron-withdrawing bromo substituent at the 5-position activates the boronic acid for coupling but may reduce nucleophilicity. Computational studies (DFT) suggest partial charge redistribution at the boron center .

Q. How should researchers address contradictions in reported reaction conditions or yields when synthesizing this compound?

  • Data Reconciliation :

  • Compare bromination methods (e.g., NBS vs. Br2_2) across studies to identify optimal regioselectivity .
  • Test Miyaura borylation under varying Pd:ligand ratios (e.g., 1:1 vs. 1:2) to resolve yield discrepancies.
    • Case Study : reports 70% yield using Pd(dppf)Cl2_2, while other methods cite 50% with Pd(OAc)2_2; systematic screening of catalysts and bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) is recommended.

Q. What strategies are recommended for incorporating this compound into complex molecular architectures, considering functional group compatibility?

  • Multi-Step Synthesis :

  • Orthogonal Protection : Protect the boronic acid as a pinacol ester during bromination to prevent side reactions.
  • Sequential Coupling : Perform Suzuki-Miyaura first, followed by Buchwald-Hartwig amination to avoid Pd interference with the boronic acid .
    • Challenges : The bromo group may participate in unintended Ullmann or nucleophilic substitution reactions; use mild conditions (e.g., low Pd loading) to suppress side pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(isopropoxy)pyridine-4-boronic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(isopropoxy)pyridine-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.